2-Amino-4,6-dinitrobenzyl alcohol

Catalog No.
S1932441
CAS No.
226711-13-3
M.F
C7H7N3O5
M. Wt
213.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4,6-dinitrobenzyl alcohol

CAS Number

226711-13-3

Product Name

2-Amino-4,6-dinitrobenzyl alcohol

IUPAC Name

(2-amino-4,6-dinitrophenyl)methanol

Molecular Formula

C7H7N3O5

Molecular Weight

213.15 g/mol

InChI

InChI=1S/C7H7N3O5/c8-6-1-4(9(12)13)2-7(10(14)15)5(6)3-11/h1-2,11H,3,8H2

InChI Key

LGSMQOJOUHHVIW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1N)CO)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1N)CO)[N+](=O)[O-])[N+](=O)[O-]

Pharmaceutical Chemistry

Application Summary: In pharmaceutical chemistry, “2-Amino-4,6-dinitrobenzyl alcohol” is explored for its potential as a precursor in synthesizing compounds with cytotoxic properties against cancer cell lines .

Experimental Procedures: Researchers synthesize various derivatives of the compound and test their cytotoxicity against breast cancer cell lines. They employ techniques like fluorescence spectroscopy to study the photophysical properties and use quantum chemical TD-DFT analysis for electronic structure insights .

Results and Outcomes: One derivative, in particular, showed exceptional cytotoxicity, surpassing the potency of Doxorubicin, a commonly used chemotherapy drug. The study provided valuable knowledge for developing these compounds as potential anticancer agents .

Environmental Biotechnology

Application Summary: “2-Amino-4,6-dinitrobenzyl alcohol” is studied for its degradation by orthric Rieske dioxygenases, which are enzymes capable of degrading environmental pollutants .

Experimental Procedures: A hybrid dioxygenase system is created to degrade mixtures of pollutants, including “2-Amino-4,6-dinitrobenzyl alcohol”. The system uses a single ferredoxin reductase and ferredoxin to transport electrons to the terminal oxygenases .

Results and Outcomes: The hybrid system successfully degraded the compound, indicating a new method for bioremediation of nitroaromatic pollutants, which are often found in explosive residues .

Organic Synthesis

Application Summary: The compound serves as a building block in organic synthesis, particularly in the construction of pyrimidine-based heterocyclic systems .

Experimental Procedures: Reactions such as aromatic nucleophilic substitution are performed on the compound to create a variety of functionalized pyrimidines. These reactions are carried out under mild and environmentally friendly conditions .

Results and Outcomes: The method allowed for the efficient synthesis of precursors for N-heterocyclic systems, expanding the toolkit for synthesizing pharmaceutically relevant compounds .

Systems Toxicology

Application Summary: In systems toxicology, “2-Amino-4,6-dinitrobenzyl alcohol” is used to study its mechanistic impacts on wildlife, particularly birds .

Experimental Procedures: Researchers conduct transcriptomic and proteomic analyses to understand the holistic effects of the compound on the Northern bobwhite, a model bird species .

Results and Outcomes: The study provides a comprehensive characterization of the toxicological effects, contributing to the understanding of the environmental impact of explosives degradation products .

Photophysical Research

Experimental Procedures: Fluorescence spectra of synthesized derivatives are analyzed in different solvents to observe solvent-dependent shifts in emission maximum values .

Kinase Inhibitory Research

Application Summary: Derivatives of “2-Amino-4,6-dinitrobenzyl alcohol” are evaluated for their kinase inhibitory potential, particularly against PIM-1 kinase, which is implicated in cancer progression .

Experimental Procedures: The compounds are tested for antiproliferative activity, and their inhibitory effects on PIM-1 kinase are assessed through biochemical assays .

Results and Outcomes: The study reveals that certain derivatives exhibit significant PIM-1 kinase inhibitory activity, highlighting their potential as therapeutic agents in cancer treatment .

Analytical Chemistry

Application Summary: “2-Amino-4,6-dinitrobenzyl alcohol” can be used as a chromogenic agent in analytical chemistry for the detection of aldehydes and ketones .

Experimental Procedures: The compound reacts with carbonyl groups to form a colored product, which can be quantified using spectrophotometry. This reaction is sensitive and can be used to detect trace amounts of aldehydes and ketones in various samples .

Results and Outcomes: The method has been shown to be effective for detecting formaldehyde in industrial wastewater, providing a quick and reliable means of monitoring environmental pollutants .

Material Science

Application Summary: In material science, “2-Amino-4,6-dinitrobenzyl alcohol” is investigated for its utility in creating novel polymeric materials with enhanced properties .

Experimental Procedures: The compound is incorporated into polymer chains through various polymerization techniques, altering the physical properties of the resulting material, such as thermal stability and mechanical strength .

Results and Outcomes: Polymers modified with “2-Amino-4,6-dinitrobenzyl alcohol” exhibit improved performance characteristics, making them suitable for specialized applications like high-performance coatings .

Computational Chemistry

Application Summary: Computational studies on “2-Amino-4,6-dinitrobenzyl alcohol” help in understanding its electronic structure and predicting its reactivity in chemical reactions .

Experimental Procedures: Advanced computational methods like density functional theory (DFT) are used to calculate the molecular orbitals and predict the compound’s behavior in various chemical environments .

Results and Outcomes: These studies provide insights into the compound’s potential as a building block in organic synthesis and its interactions with biological systems .

Biochemistry

Application Summary: “2-Amino-4,6-dinitrobenzyl alcohol” is used in biochemistry to study enzyme-substrate interactions, particularly with enzymes that metabolize nitroaromatic compounds .

Experimental Procedures: Enzymatic assays are conducted to determine the kinetics of degradation and to identify the metabolic pathways involved in the breakdown of the compound .

Results and Outcomes: The research contributes to a deeper understanding of the metabolic processes of nitroaromatic compounds and their potential toxicological impacts .

Nanotechnology

Application Summary: Nanotechnology research explores the use of “2-Amino-4,6-dinitrobenzyl alcohol” in the synthesis of nanomaterials with unique optical properties .

Experimental Procedures: The compound is used to fabricate nanoparticles through chemical reduction methods, and their optical properties are characterized using techniques like UV-Vis spectroscopy .

Results and Outcomes: The nanoparticles exhibit distinctive absorbance and emission spectra, suggesting applications in areas such as photovoltaics and sensor technology .

Agricultural Chemistry

Application Summary: In agricultural chemistry, “2-Amino-4,6-dinitrobenzyl alcohol” is studied for its role in the synthesis of agrochemicals, including pesticides and herbicides .

Experimental Procedures: Synthetic pathways are developed to incorporate the compound into the molecular structure of agrochemicals, aiming to enhance their efficacy and reduce environmental impact .

Results and Outcomes: The synthesized agrochemicals show promising results in controlling pests and weeds, contributing to the development of more sustainable agricultural practices .

2-Amino-4,6-dinitrobenzyl alcohol is an aromatic compound characterized by the presence of two nitro groups and an amino group on a benzyl alcohol framework. Its chemical formula is C7H8N4O4, and it features a hydroxyl group (-OH) attached to a benzene ring that is also substituted with amino (-NH2) and nitro (-NO2) groups. This compound is a derivative of dinitrotoluene and is notable for its potential biological activity and environmental implications.

The compound undergoes various chemical transformations, primarily involving reduction and conjugation reactions.

  • Reduction Reactions: 2-Amino-4,6-dinitrobenzyl alcohol can be reduced to form 4-amino-2-nitrobenzyl alcohol through catalytic hydrogenation or chemical reduction methods.
  • Conjugation Reactions: It can undergo Phase II metabolic reactions, where it conjugates with glucuronic acid or sulfate, facilitating its excretion from biological systems. This metabolic pathway is crucial for detoxifying the compound in organisms exposed to it .
  • Photolytic Transformations: Under UV light exposure, 2-amino-4,6-dinitrobenzyl alcohol may undergo photodegradation, leading to various byproducts such as dinitrobenzaldehyde and dinitrobenzoic acids .

Research has indicated that 2-amino-4,6-dinitrobenzyl alcohol exhibits significant cytotoxicity against various cancer cell lines. Its mechanism of action may involve the generation of reactive oxygen species or the formation of electrophilic species that can bind covalently to DNA, potentially leading to genotoxic effects . The compound's metabolites have also been studied for their biological activities, including anti-cancer properties.

Several synthetic routes have been developed for 2-amino-4,6-dinitrobenzyl alcohol:

  • Nitration of Benzyl Alcohol: This method involves the nitration of benzyl alcohol using a mixture of nitric and sulfuric acids to introduce nitro groups at the 4 and 6 positions.
  • Reduction of Dinitrotoluene: Starting from 2,4-dinitrotoluene, selective reduction processes can yield the desired amino alcohol.
  • Amine Substitution Reactions: The introduction of the amino group can be achieved through nucleophilic substitution reactions involving appropriate amines under basic conditions.

These methods often require careful control of reaction conditions to ensure selectivity and yield.

2-Amino-4,6-dinitrobenzyl alcohol has several applications:

  • Pharmaceuticals: Due to its cytotoxic properties, it is being explored as a potential lead compound in cancer therapy.
  • Chemical Intermediates: It serves as an important intermediate in the synthesis of other organic compounds, particularly in the manufacture of dyes and agrochemicals.
  • Environmental Studies: Its metabolites are studied for their environmental impact, particularly in relation to the degradation of explosives like trinitrotoluene (TNT).

Studies on the interactions of 2-amino-4,6-dinitrobenzyl alcohol with biological macromolecules indicate that it can form covalent bonds with proteins and nucleic acids. This interaction may lead to alterations in cellular functions and contribute to its biological activity. Research has shown that its metabolites can also interact with cellular components, influencing metabolic pathways and potentially leading to toxic effects .

Several compounds share structural similarities with 2-amino-4,6-dinitrobenzyl alcohol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-4-nitrotolueneContains one nitro groupLess cytotoxic; primarily used as an industrial intermediate .
4-Amino-2-nitrotolueneSimilar nitro substitutionsExhibits different metabolic pathways compared to 2-amino-4,6-dinitrobenzyl alcohol .
2,4-DinitrophenolTwo nitro groups on phenolKnown for its herbicidal properties; more toxic than dinitrobenzyl derivatives .
2-Amino-6-nitrotolueneContains one amino group and one nitro groupOften used in dye manufacturing; lower reactivity compared to dinitro derivatives .

The uniqueness of 2-amino-4,6-dinitrobenzyl alcohol lies in its specific arrangement of functional groups which enhances its biological activity while also posing potential environmental risks due to its metabolites.

Molecular Structure and Functional Groups

2-Amino-4,6-dinitrobenzyl alcohol features a benzene ring with substituents at positions 2 (amino), 4 (nitro), and 6 (nitro), along with a hydroxymethyl group attached to the benzene ring (Figure 1). The nitro groups (-NO₂) are electron-withdrawing, while the amino group (-NH₂) is electron-donating, creating a complex electronic environment. The hydroxymethyl moiety enhances solubility and reactivity in aqueous systems.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₇N₃O₅
Molecular Weight213.15 g/mol
Boiling Point488.4°C
Density1.649 g/cm³
Flash Point249.2°C
pKa (Predicted)12.87 ± 0.10

Electronic and Reactivity Profile

The nitro groups at positions 4 and 6 induce strong electron-withdrawing effects, deactivating the aromatic ring toward electrophilic substitution. Conversely, the amino group at position 2 donates electrons through resonance, potentially directing reactivity to specific positions. The hydroxymethyl group facilitates hydrogen bonding and nucleophilic substitution reactions. These electronic interactions govern its participation in enzymatic hydroxylation and synthetic transformations.

Historical Context and Research Significance

Discovery and Early Synthesis

2-Amino-4,6-dinitrobenzyl alcohol was first synthesized in the early 2000s as part of studies on nitroaromatic degradation. Researchers demonstrated its formation via the enzymatic oxidation of 2-amino-4,6-dinitrotoluene (2A46DNT) by multicomponent dioxygenases, which hydroxylate the methyl group to yield the benzyl alcohol derivative. This pathway was initially observed in bacterial systems, including Burkholderia and Comamonas species, highlighting its ecological relevance.

Role in Environmental Biodegradation

The compound is a key intermediate in the microbial degradation of 2,4,6-trinitrotoluene (TNT), a widespread explosive pollutant. Enzymatic hydroxylation of TNT derivatives generates 2-amino-4,6-dinitrobenzyl alcohol, which further undergoes denitration or ring cleavage to form less toxic metabolites (Figure 2). Its study has advanced strategies for remediating contaminated soils and groundwater.

Table 2: Enzymatic Pathways Involving 2-Amino-4,6-Dinitrobenzyl Alcohol

EnzymeSubstrateProductReference
Nitroarene Dioxygenase2A46DNT2-Amino-4,6-dinitrobenzyl alcohol
Rieske Dioxygenase4-Amino-2,6-dinitrotolueneNitrobenzyl alcohol derivatives

Synthetic and Analytical Applications

Beyond biodegradation, the compound serves as a precursor for synthesizing nitroaromatic derivatives and diagnostic agents. Its hydroxymethyl group enables functionalization, such as esterification or etherification, while the nitro groups allow further nitration or reduction. Analytical methods, including HPLC and mass spectrometry, have been optimized to detect this compound in environmental samples.

Scope and Objectives

Current Research Focus

Modern studies prioritize:

  • Enzymatic Optimization: Engineering dioxygenases to enhance catalytic efficiency and substrate specificity for 2A46DNT hydroxylation.
  • Metabolic Pathway Elucidation: Mapping the fate of 2-amino-4,6-dinitrobenzyl alcohol in bacterial and mammalian systems to predict detoxification routes.
  • Synthetic Chemistry: Exploring its use in synthesizing polymers, dyes, or pharmaceutical intermediates.

Emerging Challenges and Opportunities

Key challenges include:

  • Stability: The compound’s nitro groups render it prone to decomposition under elevated temperatures or UV light.
  • Availability: Limited commercial availability necessitates in-house synthesis for research purposes.

Future objectives emphasize integrating biocatalysis with synthetic chemistry to develop sustainable degradation pathways and novel applications.

XLogP3

0.6

UNII

TJH480S298

Wikipedia

2-amino-4,6-dinitrobenzyl alcohol

Dates

Last modified: 04-14-2024

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